molecular formula C11H11BrN2O5 B025283 Bvanur CAS No. 104988-76-3

Bvanur

Cat. No. B025283
M. Wt: 331.12 g/mol
InChI Key: UURPPMZODASUTN-HQNLTJAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bvanur is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a unique method that involves the use of specific reagents and catalysts. Bvanur has been shown to have various biochemical and physiological effects, which make it a potential candidate for use in different research applications.

Scientific Research Applications

Bvanur has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most significant applications of Bvanur is in the development of new drugs. Bvanur has been shown to have potential as an anti-cancer agent, with studies showing that it can inhibit the growth of cancer cells. Additionally, Bvanur has also been shown to have potential as an antimicrobial agent, with studies showing that it can inhibit the growth of bacteria and fungi.

Mechanism Of Action

The mechanism of action of Bvanur is not fully understood. However, studies have shown that it can inhibit the activity of specific enzymes, which may be responsible for its biological effects. Additionally, Bvanur has been shown to induce apoptosis in cancer cells, which may be responsible for its anti-cancer effects.

Biochemical And Physiological Effects

Bvanur has various biochemical and physiological effects, which make it a potential candidate for use in different research applications. Studies have shown that Bvanur can inhibit the activity of specific enzymes, including acetylcholinesterase and tyrosinase. Additionally, Bvanur has been shown to induce apoptosis in cancer cells, which may be responsible for its anti-cancer effects.

Advantages And Limitations For Lab Experiments

Bvanur has several advantages and limitations for lab experiments. One of the advantages of Bvanur is its ease of synthesis, which makes it readily available for use in research. Additionally, Bvanur has been shown to have low toxicity, which makes it a potential candidate for use in drug development. However, one of the limitations of Bvanur is its limited solubility in water, which may limit its use in certain research applications.

Future Directions

There are several future directions for the research on Bvanur. One of the future directions is to further investigate its mechanism of action, which may lead to the development of new drugs. Additionally, further research is needed to determine the potential applications of Bvanur in other fields, such as agriculture and environmental science. Finally, future research should focus on improving the solubility of Bvanur, which may increase its potential applications in various research fields.
Conclusion
Bvanur is a synthetic compound that has potential applications in various scientific research fields. Its ease of synthesis and low toxicity make it a potential candidate for use in drug development. Additionally, Bvanur has been shown to have various biochemical and physiological effects, which make it a potential candidate for use in different research applications. Further research is needed to fully understand the mechanism of action of Bvanur and its potential applications in other fields.

Synthesis Methods

Bvanur is synthesized using a unique method that involves the use of specific reagents and catalysts. The synthesis method involves the reaction of 1,2-dibromoethane with sodium azide in the presence of copper(I) iodide. This reaction results in the formation of 1,2,3-triazole, which is then reacted with ethyl chloroformate in the presence of triethylamine. The final product obtained is Bvanur.

properties

CAS RN

104988-76-3

Product Name

Bvanur

Molecular Formula

C11H11BrN2O5

Molecular Weight

331.12 g/mol

IUPAC Name

(2R,4R,5R,6S)-11-[(E)-2-bromoethenyl]-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one

InChI

InChI=1S/C11H11BrN2O5/c12-2-1-5-3-14-10-8(7(16)6(4-15)18-10)19-11(14)13-9(5)17/h1-3,6-8,10,15-16H,4H2/b2-1+/t6-,7-,8+,10-/m1/s1

InChI Key

UURPPMZODASUTN-HQNLTJAPSA-N

Isomeric SMILES

C1=C(C(=O)N=C2N1[C@H]3[C@@H](O2)[C@@H]([C@H](O3)CO)O)/C=C/Br

SMILES

C1=C(C(=O)N=C2N1C3C(O2)C(C(O3)CO)O)C=CBr

Canonical SMILES

C1=C(C(=O)N=C2N1C3C(O2)C(C(O3)CO)O)C=CBr

synonyms

5-(2-bromovinyl)-2,2'-anhydrouridine
5-(2-bromovinyl)-2,2'-anhydrouridine, (Z)-isomer
BVANUR

Origin of Product

United States

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